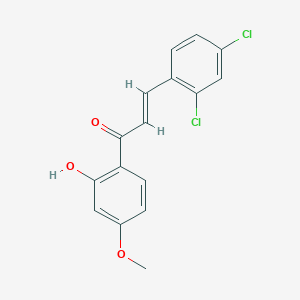![molecular formula C19H15N5OS B2862142 N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 335223-32-0](/img/structure/B2862142.png)
N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 5-amino-1-phenyl-1H-pyrazole derivatives . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bicyclic heterocyclic compound, which is a member of the family of pyrazolopyridines .Chemical Reactions Analysis
The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was a cascade process .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-d]pyrimidines, the core structure of the compound , have been extensively studied for their biomedical applications . They have been synthesized in various forms, with different substituents at positions N1, C3, C4, C5, and C6 . The diversity of these substituents and the synthetic methods used for their synthesis have led to a wide range of biomedical applications .
Anticancer Activity
The compound and its derivatives have shown promising anticancer activity. For instance, pyrazolo[3,4-d]pyrimidin-4-ol, a derivative of the compound, has shown inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range . This suggests that these compounds could be further optimized as potential anticancer agents .
Free Radical Scavenging Activity
In addition to their anticancer activity, these compounds have also been evaluated for their free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer .
Inhibition of Key Enzymes
Pyrazolo[3,4-d]pyrimidine structures have been found to inhibit different key enzymes, which makes them potential candidates for developing target-specific cancer chemotherapeutics .
Similarity to Purine Bases
Due to their structural similarity to the purine bases adenine and guanine, pyrazolo[3,4-d]pyrimidines have attracted the interest of medicinal chemists . This similarity could potentially be exploited for the development of new therapeutic agents .
Antitumor Activity
The compound has shown marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM . This suggests that the compound could be further investigated for its potential as an antitumor agent .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit various protein kinases . These kinases play crucial roles in cell proliferation, differentiation, migration, metabolism, and apoptosis .
Mode of Action
Compounds with similar structures have been reported to inhibit protein kinases, thereby disrupting cell proliferation and inducing apoptosis .
Biochemical Pathways
Inhibition of protein kinases can affect multiple cellular pathways, including those involved in cell growth and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
N-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCRYRMAZFGELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

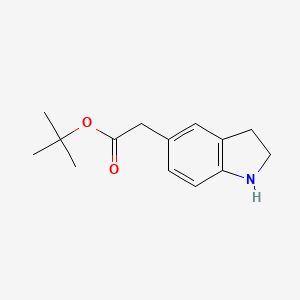
![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)
![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)
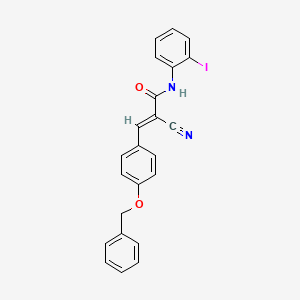
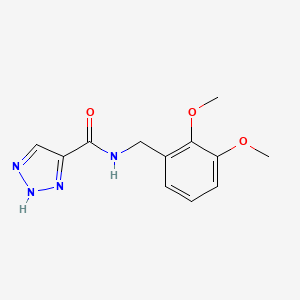
![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)


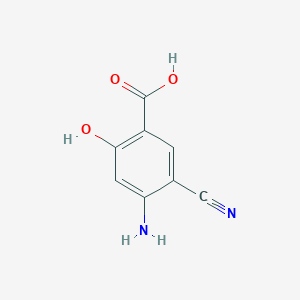
![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)
